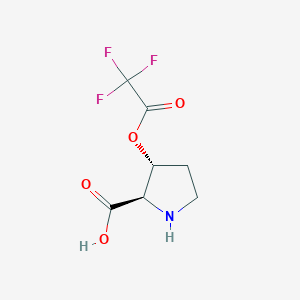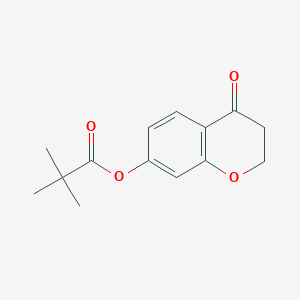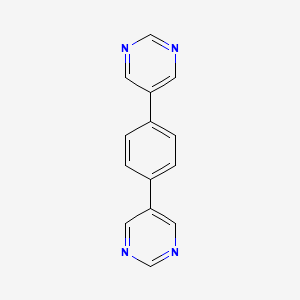
4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-巯基-4-(2-吗啉代乙基)-4H-1,2,4-三唑-3-基)苯酚属于1,2,4-三唑衍生物类。 这些化合物以其广泛的生物活性而闻名,包括抗炎、镇痛、抗真菌和抗菌特性 。其结构中存在三唑环和酚基团,使其具有独特的化学和生物学特性。
准备方法
合成路线和反应条件
4-(5-巯基-4-(2-吗啉代乙基)-4H-1,2,4-三唑-3-基)苯酚的合成通常涉及以下步骤:
三唑环的形成: 三唑环可以通过适当的肼衍生物与二硫化碳或其他合适试剂的环化合成。
巯基的引入: 巯基可以通过在适当条件下使三唑中间体与含硫醇的试剂反应引入。
吗啉代乙基基团的连接: 可以通过使用合适的烷基化剂进行亲核取代反应,连接吗啉代乙基基团。
酚基团的引入: 酚基团可以通过亲电芳香取代反应引入。
工业生产方法
该化合物的工业生产方法可能包括优化上述合成路线,以实现更高的收率和纯度。这可能包括使用先进的催化剂、优化反应条件和纯化技术。
化学反应分析
反应类型
4-(5-巯基-4-(2-吗啉代乙基)-4H-1,2,4-三唑-3-基)苯酚可以进行各种类型的化学反应,包括:
氧化: 巯基可以被氧化形成二硫化物或磺酸。
还原: 三唑环可以在适当条件下进行还原反应。
取代: 酚基团可以参与亲电芳香取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、高锰酸钾和硝酸。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以使用卤素、硝化剂和磺化剂等试剂进行亲电芳香取代。
主要产物
氧化: 二硫化物,磺酸。
还原: 还原的三唑衍生物。
取代: 卤代、硝化或磺化的酚衍生物。
4. 科研应用
4-(5-巯基-4-(2-吗啉代乙基)-4H-1,2,4-三唑-3-基)苯酚具有广泛的科研应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 研究其抗炎、镇痛和抗菌特性。
工业: 用于开发新材料和化学工艺。
科学研究应用
4-(5-Mercapto-4-(2-morpholinoethyl)-4H-1,2,4-triazol-3-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
4-(5-巯基-4-(2-吗啉代乙基)-4H-1,2,4-三唑-3-基)苯酚的作用机制涉及其与特定分子靶标和途径的相互作用:
分子靶标: 酶、受体和其他蛋白质。
途径: 抑制促炎细胞因子,调节酶活性,以及与细胞受体的相互作用。
相似化合物的比较
类似化合物
1,2,4-三唑衍生物: 以其广泛的生物活性而闻名。
酚衍生物: 以其抗氧化和抗菌特性而闻名。
独特性
4-(5-巯基-4-(2-吗啉代乙基)-4H-1,2,4-三唑-3-基)苯酚的独特性在于其结构中三唑环、巯基、吗啉代乙基基团和酚基团的组合
属性
分子式 |
C14H18N4O2S |
|---|---|
分子量 |
306.39 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)-4-(2-morpholin-4-ylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H18N4O2S/c19-12-3-1-11(2-4-12)13-15-16-14(21)18(13)6-5-17-7-9-20-10-8-17/h1-4,19H,5-10H2,(H,16,21) |
InChI 键 |
JPQWVAZHWMTJMI-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCN2C(=NNC2=S)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride](/img/structure/B11768375.png)
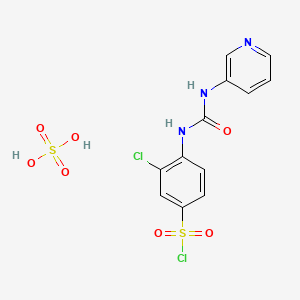

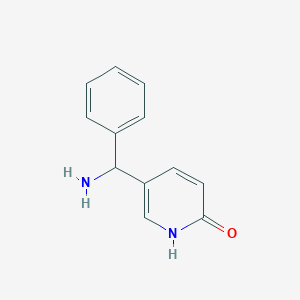
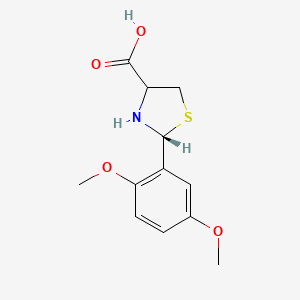
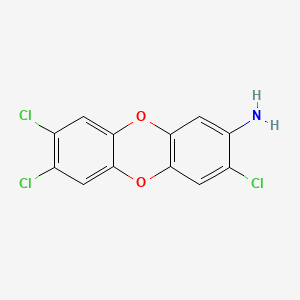
![2,3-Dimethylfuro[3,4-B]pyrazine-5,7-dione](/img/structure/B11768408.png)

